N-[3-(3-phenylpropoxy)phenyl]propanamide
Description
N-[3-(3-Phenylpropoxy)phenyl]propanamide is a propanamide derivative characterized by a phenylpropoxy substituent at the 3-position of the phenyl ring. The 3-phenylpropoxy group introduces lipophilic bulk, which may enhance membrane permeability or target binding compared to simpler alkoxy substituents .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4g/mol |
IUPAC Name |
N-[3-(3-phenylpropoxy)phenyl]propanamide |
InChI |
InChI=1S/C18H21NO2/c1-2-18(20)19-16-11-6-12-17(14-16)21-13-7-10-15-8-4-3-5-9-15/h3-6,8-9,11-12,14H,2,7,10,13H2,1H3,(H,19,20) |
InChI Key |
JWKMDBPWTMKDJB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OCCCC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between N-[3-(3-phenylpropoxy)phenyl]propanamide and related propanamide derivatives from the evidence:
Structural and Functional Insights
- Lipophilicity and Substituent Effects : The 3-phenylpropoxy group in the target compound likely increases lipophilicity compared to smaller alkoxy groups (e.g., methoxy in ). This may enhance blood-brain barrier penetration, as seen in dopamine D2 antagonists .
- Bioactivity Trends : Compounds with trifluoromethyl or sulfonamide groups (e.g., 57a, Bicalutamide) exhibit marked enzyme inhibitory or receptor antagonism activity, suggesting that electron-withdrawing substituents enhance target binding .
- Synthetic Complexity : The target compound’s phenylpropoxy chain may require multi-step synthesis, similar to the reductive amination procedures used for 57a–c (55–38% yields) .
Physicochemical Properties
- Melting Points : Analogs like 57a (101–103°C) and Bicalutamide (crystalline form) demonstrate that bulky substituents elevate melting points, likely due to increased crystallinity .
- NMR Shifts : The trifluoromethoxy group in 57a produces a distinct $^{19}$F NMR signal (δ -57.77), whereas sulfonamide protons in compounds show downfield shifts (~10 ppm in $^1$H NMR) .
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